5-ethoxy-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol
Description
5-Ethoxy-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol is a heterocyclic compound featuring a phenol core substituted with ethoxy and ethyl groups at positions 5 and 4, respectively. The structure also incorporates a pyrazole ring at position 2 of the phenol, which is further linked to a 4-methyl-1,3-thiazole moiety.
Properties
CAS No. |
306288-80-2 |
|---|---|
Molecular Formula |
C17H19N3O2S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
5-ethoxy-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C17H19N3O2S/c1-4-11-6-12(14(21)7-15(11)22-5-2)16-13(8-18-20-16)17-19-10(3)9-23-17/h6-9,21H,4-5H2,1-3H3,(H,18,20) |
InChI Key |
XJSRKAJJTNPFQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1OCC)O)C2=C(C=NN2)C3=NC(=CS3)C |
solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and pyrazole intermediates, followed by their coupling with the phenol derivative. Common reagents used in these reactions include ethyl bromide, thionyl chloride, and various catalysts to facilitate the formation of the thiazole and pyrazole rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole and pyrazole rings can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 5-ethoxy-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol may exhibit anticancer properties. The thiazole and pyrazole groups are known for their ability to inhibit tumor growth by interfering with specific metabolic pathways in cancer cells. For instance, studies have shown that pyrazole derivatives can induce apoptosis in various cancer cell lines.
Antimicrobial Properties
The thiazole component is associated with antimicrobial activity. Compounds containing thiazole rings have been documented to possess significant antibacterial and antifungal properties, making them candidates for the development of new antibiotics.
Enzyme Inhibition
The compound may act as an enzyme inhibitor, targeting enzymes involved in disease processes. This mechanism is particularly relevant for developing treatments for diseases such as diabetes and cancer, where enzyme regulation is crucial.
Material Science
Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its unique structure allows it to serve as a monomer or additive in polymer formulations .
Nanotechnology Applications
The compound's reactivity can be exploited in nanotechnology for the synthesis of nanoparticles with specific surface properties. These nanoparticles can be used in drug delivery systems or as catalysts in chemical reactions .
Case Studies
Mechanism of Action
The mechanism of action of 5-ethoxy-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer processes, while the thiazole and pyrazole rings can interact with enzymes and receptors. These interactions can modulate biological activities such as enzyme inhibition, receptor activation, and signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional characteristics can be contextualized by comparing it with related molecules, as outlined below.
Structural Analogues with Halogen Substituents
Compounds 4 and 5 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and its bromo analog) share a pyrazole-thiazole backbone but differ in halogen substituents (Cl vs. Br). Key comparisons include:
- Crystal Packing : Both are isostructural with triclinic symmetry (space group P̄1) but exhibit slight adjustments in packing to accommodate halogen size differences. This influences intermolecular interactions, such as halogen bonding, which may affect solubility and stability .
- Bioactivity : Compound 4 has demonstrated antimicrobial activity, suggesting that the chloro-substituent enhances interactions with microbial targets compared to the ethoxy group in the target compound .
Thiazole-Pyrazole Hybrids with Sulfonamide Groups
AB4 (2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide) shares the 4-methyl-thiazole motif but incorporates a sulfonamide group. Key differences:
- Similarity Scores : AB4 shows moderate structural similarity (score: 0.500) to reference drugs, whereas the target compound’s ethoxy/ethyl groups could modulate lipophilicity and membrane permeability differently .
Pharmaceutical Derivatives with Thiazole Moieties
The drug N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide () utilizes a 4-methyl-thiazole core for antiviral activity against herpes viruses. Comparisons include:
- Substituent Effects: The target compound’s phenol and pyrazole groups may confer antioxidant or anti-inflammatory properties, contrasting with the sulfonamide and acetamide groups in the antiviral drug .
- Therapeutic Scope : While the drug in targets viral enzymes, the target compound’s ethyl/ethoxy substituents might favor interactions with bacterial or fungal targets .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Therapeutic Potential: Structural parallels to antimicrobial and antiviral agents suggest the target compound could be optimized for similar applications, though empirical validation is needed .
- Synthetic Considerations : The synthesis of pyrazole-thiazole hybrids (e.g., via cyclocondensation or Suzuki coupling) is well-established, as seen in and , enabling scalable production .
Biological Activity
5-ethoxy-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol is a complex organic compound that integrates a phenolic core with thiazole and pyrazole functionalities. This unique combination suggests potential for diverse biological activities, warranting further investigation into its pharmacological properties.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure indicates the presence of various functional groups which may influence its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds, particularly those containing thiazole and pyrazole moieties. For instance, derivatives of pyrazole have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for active derivatives range between 0.22 to 0.25 μg/mL, demonstrating robust antimicrobial efficacy .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 5-Ethoxy-4-ethyl... | TBD | Antimicrobial |
| Pyrazole Derivative 7b | 0.22 - 0.25 | Strong |
| Other Pyrazole Derivatives | Varies | Moderate to Strong |
Antioxidant Properties
The phenolic structure of the compound suggests potential antioxidant capabilities. Compounds with similar structures have been noted for their ability to scavenge free radicals and inhibit oxidative stress, which is crucial for preventing cellular damage .
Anticancer Potential
Compounds containing thiazole and pyrazole rings have been investigated for anticancer properties. Preliminary studies indicate that these derivatives may induce apoptosis in cancer cells, although specific data on this compound remains limited .
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several thiazole and pyrazole derivatives against common bacterial strains. The results indicated that compounds with electron-donating groups exhibited enhanced activity against E. coli and S. aureus. The study emphasized the importance of structural modifications in enhancing biological activity .
Evaluation of Antioxidant Activity
In vitro assays were conducted to assess the antioxidant capacity of related phenolic compounds. The results demonstrated that compounds with ethoxy substitutions showed significant free radical scavenging activity, suggesting that 5-ethoxy-4-ethyl... may possess similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
